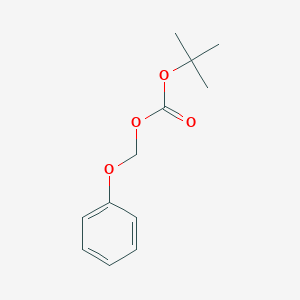

tert-Butyl phenoxymethyl carbonate

Description

Contextualization of Carbonate Functionalities in Advanced Organic Synthesis

Organic carbonates are esters of carbonic acid and are characterized by a carbonyl group flanked by two alkoxy groups. wikipedia.org This functional group is integral to a wide array of applications, from serving as solvents in lithium batteries to acting as monomers for polycarbonates like those used in eyeglass lenses and bulletproof glass. wikipedia.org In the realm of organic synthesis, carbonates are recognized for their utility as protecting groups, activating agents, and versatile intermediates. wikipedia.orgchemicalbook.comwikipedia.org

The reactivity of carbonate esters is similar to that of conventional carboxylic acid esters, undergoing reactions such as those with Grignard reagents to form tertiary alcohols. wikipedia.org Their synthesis can be achieved through various methods, including the reaction of alcohols with phosgene, a high-yielding process, though it involves the use of toxic phosgene. wikipedia.org The stability and tunable properties of organic carbonates have positioned them as "green" media, offering sustainable alternatives to more hazardous solvents and reagents in various industrial and laboratory settings. rsc.org

Significance of tert-Butyl Carbonate Scaffolds as Synthetic Intermediates

The tert-butyl group is a bulky and sterically hindering moiety that imparts unique properties to molecules. When incorporated into a carbonate, it forms a tert-butyl carbonate, a structure of significant importance in organic synthesis. One of the most prominent applications of the tert-butyl carbonate scaffold is in the form of di-tert-butyl dicarbonate (B1257347) (Boc₂O), a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. chemicalbook.comwikipedia.org This protection strategy is crucial in peptide synthesis and other multi-step syntheses where the reactivity of an amine needs to be temporarily masked. wikipedia.orgyoutube.com

The Boc group is stable to most bases and nucleophiles but can be readily removed under moderately strong acidic conditions, such as with trifluoroacetic acid. wikipedia.org This orthogonality makes it compatible with other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org Beyond protection, recent research has demonstrated the novel role of tert-butyl carbonate as a nucleophile in reactions like the ring-opening of epoxides, leading to the efficient synthesis of medicinally relevant compounds such as 5-(hydroxymethyl)oxazolidin-2-ones, which are intermediates for drugs like Linezolid. acs.orgnih.govresearchgate.net

Overview of Phenoxymethyl (B101242) Moieties in Diverse Chemical Structures

The phenoxymethyl group consists of a phenyl ring attached to a methyl group via an ether linkage. This moiety is found in various chemical structures, most notably in the antibiotic phenoxymethylpenicillin, also known as Penicillin V. drugbank.comnih.gov In this context, the phenoxymethyl side chain confers acid stability to the penicillin molecule, allowing it to be administered orally. nih.gov

The phenoxymethyl moiety can influence the biological activity and physical properties of a molecule. Its presence can impact factors such as molecular recognition and binding to biological targets. ebi.ac.uk In synthetic chemistry, the phenoxymethyl group can be introduced to impart specific characteristics to a target molecule or to serve as a handle for further chemical transformations.

Detailed Research Findings

Recent studies have highlighted the expanding role of tert-butyl carbonates in synthesis. For instance, a 2025 study detailed an efficient and scalable synthesis of 5-(hydroxymethyl)oxazolidin-2-ones using tert-butyl carbonate as a nucleophile in a Boc₂O-mediated epoxide ring-opening cascade. acs.orgnih.gov The researchers found that the use of triethylamine (B128534) (Et₃N) was key to achieving high yields, particularly with electron-withdrawing groups on the aryl ring. acs.orgnih.gov Mechanistic investigations confirmed the nucleophilic role of the tert-butyl carbonate in this transformation. acs.orgresearchgate.net

The following table summarizes the key reactants and products in this novel synthetic application:

| Reactant/Product | Role in the Reaction |

| Aryl Epoxide | Starting material containing the epoxide ring to be opened. |

| Di-tert-butyl dicarbonate (Boc₂O) | Mediator of the reaction and source of the tert-butyl carbonate nucleophile. |

| Triethylamine (Et₃N) | Base catalyst crucial for achieving high yields. |

| tert-Butyl Carbonate | The active nucleophile that attacks and opens the epoxide ring. |

| 5-(Hydroxymethyl)oxazolidin-2-one | The final product, a valuable intermediate for pharmaceuticals like Linezolid. |

This research underscores the versatility of tert-butyl carbonate scaffolds, moving beyond their traditional role as protecting group precursors to active participants in carbon-oxygen bond formation.

Structure

3D Structure

Properties

CAS No. |

920967-23-3 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

tert-butyl phenoxymethyl carbonate |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

TZCYARAYCBOFEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tert Butyl Phenoxymethyl Carbonate Analogues

Direct Synthesis Approaches for tert-Butyl Carbonate Esters

The formation of tert-butyl carbonate esters is a fundamental transformation in organic synthesis, often utilized for creating protecting groups or introducing specific functionalities. Direct approaches to these compounds primarily rely on esterification and transcarbonylation pathways, with reagents like di-tert-butyl dicarbonate (B1257347) playing a pivotal role.

Exploration of Esterification and Transcarbonylation Pathways

The synthesis of tert-butyl esters can be achieved through various esterification methods. A powerful and efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. organic-chemistry.org This approach is effective for converting carboxylic acids and alcohols into their corresponding tert-butyl esters and ethers, respectively, often with high yields and under mild conditions. organic-chemistry.org For instance, the treatment of carboxylic acids with catalytic amounts of Tf₂NH in tert-butyl acetate leads to the formation of tert-butyl esters in high yields. organic-chemistry.org

Another established route is the reaction of an alcohol with a suitable chloroformate. For example, tert-butyl phenyl carbonate has been synthesized by reacting phenyl chloroformate with tert-butyl alcohol. orgsyn.org Similarly, tert-butyl S-methylthiolcarbonate can be prepared from tert-butyl alcohol and methyl chlorothiolformate in the presence of pyridine. orgsyn.org These methods highlight the versatility of using activated carbonyl compounds for the direct synthesis of tert-butyl carbonate esters.

The table below summarizes representative esterification reactions for the synthesis of tert-butyl carbonate precursors.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

| Carboxylic Acids | tert-Butyl Acetate | Tf₂NH (catalytic) | tert-Butyl Esters | High | organic-chemistry.org |

| Phenyl Chloroformate | tert-Butyl Alcohol | - | tert-Butyl Phenyl Carbonate | - | orgsyn.org |

| Methyl Chlorothiolformate | tert-Butyl Alcohol | Pyridine | tert-Butyl S-methylthiolcarbonate | 52-62% | orgsyn.org |

Utilization of Di-tert-butyl Dicarbonate in Carbonate Formation

Di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O), is a widely used and commercially available reagent for the introduction of the tert-butoxycarbonyl (Boc) group. youtube.comatamanchemicals.com It readily reacts with nucleophiles like alcohols and amines to form tert-butyl carbonates and carbamates, respectively. atamanchemicals.com The reaction is often facilitated by a base or a nucleophilic catalyst, such as 4-(dimethylaminopyridine) (DMAP). chemicalbook.com

The reaction of an alcohol with (Boc)₂O in the presence of DMAP typically yields the corresponding O-Boc derivative (a tert-butyl carbonate). chemicalbook.com However, the reaction conditions can sometimes lead to the formation of unexpected byproducts. For example, the reaction of cinnamyl alcohol with (Boc)₂O and DMAP can produce not only the expected tert-butyl carbonate but also a symmetrical carbonate. chemicalbook.com The byproducts of the primary reaction are typically tert-butanol (B103910) and carbon dioxide, which are volatile and easily removed, simplifying product purification.

The efficiency of (Boc)₂O makes it a cornerstone reagent in peptide synthesis and for creating protected intermediates in multi-step organic synthesis. youtube.comchemicalbook.com

| Alcohol/Amine | Reagent | Catalyst | Product Type | Reference |

| Alcohols | Di-tert-butyl dicarbonate | DMAP | O-Boc derivative (tert-butyl carbonate) | chemicalbook.com |

| Amines | Di-tert-butyl dicarbonate | Base (e.g., NaHCO₃, DMAP) | N-Boc derivative (tert-butyl carbamate) | youtube.com |

| 2-Piperidone | Di-tert-butyl dicarbonate | DMAP | N-Boc derivative | atamanchemicals.com |

Synthesis of Phenoxymethyl-Containing Carbonate Derivatives

The incorporation of a phenoxymethyl (B101242) group into a carbonate structure can be achieved through several synthetic strategies. These include building the carbonate ring system using a phenoxymethyl-containing precursor, such as an epoxide, or by attaching the phenoxymethyl group to a pre-formed carbonate structure.

Carbon Dioxide Fixation and Cyclic Carbonate Formation with Phenoxymethyl Epoxides

A prominent and environmentally conscious method for synthesizing carbonate derivatives is the chemical fixation of carbon dioxide (CO₂). nih.govnih.govresearchgate.netrsc.org The cycloaddition of CO₂ to epoxides is a 100% atom-economical reaction that produces valuable cyclic carbonates. rsc.org This reaction is particularly relevant for the synthesis of 4-(phenoxymethyl)-1,3-dioxolan-2-one, a cyclic carbonate, from 2,3-epoxypropyl phenyl ether (also known as phenyl glycidyl (B131873) ether). nih.gov

The process requires a catalyst to overcome the thermodynamic stability of CO₂. nih.govrsc.org Various catalytic systems have been developed, including metal complexes and organocatalysts. nih.govmdpi.com For the reaction of 2,3-epoxypropyl phenyl ether with CO₂, computational studies using LiBr as a catalyst have shown that the reaction proceeds through three main steps: epoxide ring-opening, insertion of carbon dioxide, and subsequent ring-closure to form the cyclic carbonate. nih.gov Cooperative catalyst systems, such as a combination of a manganese(III)corrole complex and tetrabutylammonium (B224687) bromide (TBAB), have demonstrated high efficiency for CO₂ fixation with epoxides under mild conditions, such as atmospheric pressure. nih.gov

The general mechanism involves the catalyst activating the epoxide for a nucleophilic attack, which opens the ring and allows for the subsequent reaction with CO₂. mdpi.com

| Epoxide Substrate | CO₂ Source | Catalyst System | Product | Conditions | Reference |

| 2,3-Epoxypropyl phenyl ether | CO₂ | LiBr | 4-(Phenoxymethyl)-1,3-dioxolan-2-one | N-methylpyrrolidinone (NMP) solvent | nih.gov |

| Various Epoxides | CO₂ (1 atm) | Manganese(III)corrole / TBAB | Cyclic Carbonates | Room Temperature to 50°C | nih.gov |

| Various Epoxides | CO₂ | Aminopyridinium Ionic Liquid | Cyclic Carbonates | - | researchgate.net |

Functionalization of Precursors for Phenoxymethyl Incorporation into Carbonate Structures

An alternative to building the carbonate from a phenoxymethyl-containing epoxide is to introduce the phenoxymethyl group onto a suitable precursor. This can be achieved by reacting a haloformate with phenol (B47542) or by derivatizing a larger molecule, such as a polysaccharide, with a phenoxymethyl carbonate moiety.

For example, xylan (B1165943), a complex polysaccharide, can be converted into xylan phenyl carbonate derivatives by reaction with phenyl chloroformate. nih.gov This reaction can be performed in dipolar aprotic solvents containing LiCl or in an ionic liquid, leading to derivatives with a high degree of substitution. nih.gov This method demonstrates the feasibility of attaching phenoxymethyl carbonate groups to a polymeric backbone, creating functional materials. nih.gov

This approach allows for the modification of existing molecular scaffolds, providing a route to complex carbonate structures that might be inaccessible through direct synthesis from smaller building blocks.

| Precursor | Reagent | Product | Key Finding | Reference |

| Xylan | Phenyl Chloroformate | Xylan Phenyl Carbonate | Achieved high degrees of substitution, forming nanoparticles. | nih.gov |

Strategies for Incorporating tert-Butyl Carbonate Units into Polymeric Architectures

The integration of tert-butyl carbonate groups into polymers is a key strategy for creating materials with tunable properties, particularly for applications in biomedicine and materials science. The tert-butyl group often serves as a thermolabile or acid-labile protecting group, which can be removed to reveal a more functional or polar group, thereby altering the polymer's solubility or reactivity.

One common approach is the polymerization of monomers that already contain a tert-butyl carbonate functionality. While direct polymerization of a monomer like "tert-butyl phenoxymethyl carbonate" is not widely documented, the principles can be inferred from related systems. For instance, di-tert-butyl dicarbonate itself has been noted for its application as a polymer blowing agent due to its decomposition into gaseous products upon heating. atamanchemicals.com

A more general strategy involves the synthesis of polymers with pendant hydroxyl or carboxylic acid groups, which are then post-functionalized to introduce the tert-butyl carbonate moiety. This can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable catalyst, mirroring the reactions used for small molecules. This method allows for precise control over the degree of functionalization of the final polymer. The resulting polymers, containing acid-sensitive tert-butyl carbonate side chains, can be designed to degrade under specific pH conditions, making them useful for applications like drug delivery or as photoresist materials.

Polymerization of Carbonate Monomers

The synthesis of polycarbonates through the polymerization of carbonate monomers is a cornerstone of polymer chemistry, yielding materials with a wide array of properties and applications. The reactivity of the carbonate group allows for various polymerization techniques, including ring-opening polymerization (ROP) and condensation reactions, to produce either linear or branched polymer architectures. specialchem.com The choice of monomer and polymerization method dictates the final polymer's characteristics, such as transparency, impact strength, and thermal stability. specialchem.com

While direct polymerization of this compound is not extensively documented in readily available literature, the polymerization of analogous carbonate monomers provides insight into the synthetic strategies that could be employed for its derivatives. Aliphatic polycarbonates, for instance, have been successfully synthesized via a two-step polycondensation of dimethyl carbonate with linear alkane diols. rsc.org This method has been shown to produce high-molecular-weight polymers using organo-catalysts, which is advantageous for biomedical applications where the removal of metal catalysts can be challenging. rsc.org

A variety of organo-catalysts have been explored for the synthesis of aliphatic polycarbonates. rsc.org For example, 4-dimethylaminopyridine (B28879) (DMAP) has been effectively used as a catalyst for the polycondensation of dimethyl carbonate and various diols, leading to high yields and number averaged molar masses (Mn) up to 52,000 g mol⁻¹. rsc.org The reaction conditions, including temperature and catalyst choice, can be tailored to control the polymer's molecular weight and the ratio of end groups. rsc.org

The following table summarizes the results for the organo-catalyzed polycondensation of dimethyl carbonate to form different aliphatic polycarbonates.

| Polymer Name | Monomers | Catalyst | Temperature (°C) | Mn (g mol⁻¹) | Yield (%) |

| Poly(1,4-butylene carbonate) (PBC) | Dimethyl carbonate, 1,4-Butanediol | DMAP | < 130 | 23,000 | > 80 |

| Poly(1,4-butylene carbonate) (PBC) | Dimethyl carbonate, 1,4-Butanediol | DMAP | 170 | 52,000 | > 80 |

| Poly(1,5-pentamethylene carbonate) (PPC) | Dimethyl carbonate, 1,5-Pentanediol | DMAP | < 130 | 23,000 | > 80 |

| Poly(1,6-hexamethylene carbonate) (PHC) | Dimethyl carbonate, 1,6-Hexanediol | DMAP | < 130 | 23,000 | > 80 |

Data sourced from Polymer Chemistry (RSC Publishing) rsc.org

Ring-opening polymerization is another significant route for producing polycarbonates, particularly from cyclic carbonate monomers. specialchem.com This method can be initiated by various systems, including anionic initiators. For instance, the kinetics of anionic ring-opening polymerizations (AROP) of epoxide monomers, which share some mechanistic similarities with cyclic carbonate polymerization, have been studied using benzyl (B1604629) alcohol/tBuP4 as the initiating system. rsc.org Such studies provide a framework for understanding the reactivity of different monomers and the control over the resulting polymer architecture. rsc.org

Computational and Theoretical Studies on Tert Butyl Phenoxymethyl Carbonate Systems

Quantum Mechanical (QM) Characterization of Electronic and Structural Parameters

Quantum mechanical calculations are fundamental to determining the key electronic and structural features of tert-butyl phenoxymethyl (B101242) carbonate. These methods, ranging from semi-empirical to high-level ab initio calculations, can predict a variety of molecular properties with considerable accuracy.

For a molecule with the structural complexity of tert-butyl phenoxymethyl carbonate, initial geometry optimization is often performed using methods like molecular mechanics (MM+) or semi-empirical methods such as PM6. scispace.com These optimized geometries are then used as a starting point for more rigorous calculations to determine parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the atoms, including the planar structure of the phenyl group and the tetrahedral arrangement around the tert-butyl group.

Electronic properties are also a primary focus of QM studies. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential mapped onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

For instance, in a related study on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, the PM6 semi-empirical method was employed to find the optimized geometric configurations and electronic properties. scispace.com Similar approaches can be applied to this compound to elucidate its fundamental chemical characteristics.

Below is a table illustrating the types of structural and electronic parameters that can be obtained for this compound through QM calculations.

Table 1: Calculated Structural and Electronic Parameters for a Representative Carbonate System Note: The values presented here are hypothetical and serve as an illustration of the data obtained from QM calculations.

| Parameter | Description | Exemplary Value |

|---|---|---|

| Structural Parameters | ||

| C=O Bond Length | The length of the carbonyl double bond in the carbonate group. | ~1.20 Å |

| C-O Bond Length (Ester) | The length of the single bonds between the carbonyl carbon and the oxygen atoms. | ~1.35 Å |

| O-C-O Bond Angle | The angle within the carbonate functional group. | ~120° |

| Electronic Parameters | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 7.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving organic carbonates. By calculating the energies of reactants, transition states, and products, DFT allows for a detailed mapping of the potential energy surface of a reaction. This is particularly useful for analyzing the decomposition pathways of this compound or its reactions with other species.

DFT calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For complex, multi-step reactions, DFT can elucidate the entire reaction mechanism, identifying intermediates and the rate-determining step.

For example, studies on the thermal decomposition of organic carbonates often use DFT to explore different possible mechanisms, such as those involving radical or ionic intermediates. The influence of catalysts on the reaction can also be modeled by including the catalytic species in the DFT calculations. This can reveal how the catalyst lowers the activation energy by providing an alternative reaction pathway with a lower energy barrier.

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. Functionals like B3LYP are commonly used for organic molecules, often in combination with Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets.

Conformational Analysis and Molecular Dynamics Simulations of Carbonate Scaffolds

The flexible nature of the tert-butyl and phenoxymethyl groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Identifying the most stable conformer(s) is crucial, as these are the most populated forms of the molecule under given conditions and will dominate its observed properties and reactivity.

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational space of a molecule over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of conformational changes, such as the rotation around single bonds, and the interactions of the molecule with its environment (e.g., a solvent).

For this compound, MD simulations can reveal how the molecule behaves in different solvents, which can influence its reactivity. The simulations can also provide insights into the dynamic behavior of the carbonate scaffold, such as the flexibility of the phenoxymethyl group and the rotational freedom of the tert-butyl group. This information is valuable for understanding how the molecule might interact with other molecules, such as in a catalytic process or in a biological system.

Energy Landscape and Brønsted–Evans–Polanyi Relationships in Catalytic Cycles

In the context of catalytic reactions involving this compound, understanding the complete energy landscape is essential. This landscape is a multi-dimensional surface that represents the potential energy of the system as a function of the positions of all the atoms. DFT calculations are typically used to map out the key features of this landscape, including local minima corresponding to stable intermediates and saddle points corresponding to transition states.

The Brønsted–Evans–Polanyi (BEP) principle is a linear free-energy relationship that connects the activation energy of a reaction to its reaction enthalpy. It states that for a series of related reactions, a plot of the activation energy versus the reaction enthalpy will be linear. This relationship is a powerful tool in catalysis for predicting reaction rates.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-Butyl phenoxymethyl (B101242) carbonate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the tert-butyl, phenoxy, and methylene (B1212753) groups within the carbonate structure.

In ¹H NMR spectroscopy, the tert-butyl group exhibits a characteristic singlet peak, typically integrating to nine protons. The methylene protons of the phenoxymethyl group appear as another singlet, integrating to two protons. The aromatic protons of the phenyl ring produce signals in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dependent on the solvent used.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. This includes distinct signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon of the carbonate, and the carbons of the aromatic ring.

NMR is also a powerful technique for real-time monitoring of reactions involving tert-Butyl phenoxymethyl carbonate. For instance, in its synthesis from phenoxymethyl chloride, sodium bicarbonate, and tert-butanol (B103910), the disappearance of reactant signals and the appearance of the characteristic product peaks can be tracked to determine reaction kinetics and completion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.4-1.5 (singlet, 9H) | ~27-28 |

| tert-Butyl (quaternary C) | - | ~82-83 |

| Methylene (CH₂) | ~5.6-5.7 (singlet, 2H) | ~70-71 |

| Aromatic (C₆H₅) | ~6.9-7.4 (multiplet, 5H) | ~121-130 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for this purpose.

The expected molecular weight of this compound (C₁₂H₁₆O₃) is approximately 208.25 g/mol . In mass spectrometry, this would be observed as a molecular ion peak [M]⁺ or, more commonly, as adducts with ions like sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Under fragmentation conditions, the molecule can break in predictable ways. Common fragmentation pathways could include the loss of the tert-butyl group, resulting in a fragment ion, or cleavage of the carbonate ester bonds. Analyzing these fragment ions provides additional evidence for the proposed structure of the compound.

X-ray Crystallography for Solid-State Structural Analysis of Carbonate Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound itself may not be widely published, the technique is invaluable for analyzing related carbonate complexes and derivatives.

Should this compound be crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule in the solid state, including the orientation of the tert-butyl and phenoxymethyl groups relative to the central carbonate moiety. Such data is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding in the crystal lattice. This technique has been successfully applied to other organic carbonates, providing insights into their solid-state structures and how these structures influence their physical properties.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A small spot of the sample is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic under specific conditions and can be used to distinguish it from other components in the mixture.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and high-resolution method for purity assessment. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the aromatic ring absorbs. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification of its purity.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₆O₃ |

| Phenoxymethyl chloride | C₇H₇ClO |

| Sodium bicarbonate | NaHCO₃ |

| tert-Butanol | C₄H₁₀O |

| Acetonitrile | C₂H₃N |

Applications of Tert Butyl Phenoxymethyl Carbonate Derivatives in Specialized Chemical Research

Role as Reagents and Building Blocks in Advanced Organic Synthesis

In the realm of advanced organic synthesis, tert-butyl phenoxymethyl (B101242) carbonate derivatives serve as crucial reagents and building blocks for the construction of complex molecular architectures. Their utility is particularly evident in protective group chemistry and multi-step synthetic sequences.

Implementation in Protective Group Chemistry, specifically Boc-Protection of Alcohols

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group in organic synthesis, particularly for amines. organic-chemistry.orgwikipedia.org However, the application of Boc protection extends to other functional groups, including alcohols. Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) are commonly employed for the Boc protection of alcohols. organic-chemistry.orgnih.gov The reaction of alcohols with Boc₂O can lead to the formation of tert-butyl ethers or Boc-alcohols, with the outcome influenced by the choice of Lewis acid catalyst. nih.gov For instance, the use of catalysts with highly delocalized negative charge anions, such as perchlorates and triflates, favors the formation of tert-butyl ethers. nih.gov In contrast, catalysts with less delocalized anions tend to yield Boc-alcohols. nih.gov This selective protection strategy is vital in multi-step syntheses where differential protection of various functional groups is required. organic-chemistry.org

| Catalyst Anion | Predominant Product | Reference |

| Perchlorates, Triflates | tert-Butyl ethers | nih.gov |

| Isopropoxide, Acetate (B1210297) | Boc-alcohols | nih.gov |

Utilization in Multi-Step Synthetic Sequences for Complex Molecule Assembly

The strategic incorporation of tert-butyl phenoxymethyl carbonate derivatives is instrumental in the multi-step synthesis of complex molecules. researchgate.net These compounds can act as key intermediates, facilitating the construction of intricate molecular frameworks. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Vandetanib, an anticancer drug. researchgate.net The synthesis of this intermediate involves a three-step sequence of acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. researchgate.net

Flow chemistry has emerged as a powerful technique for multi-step synthesis, allowing for the seamless integration of multiple reaction steps into a continuous sequence. syrris.jp This approach enhances efficiency and control over the synthetic process, enabling the rapid assembly of complex molecules. syrris.jp

Contributions to Materials Science and Polymer Chemistry

The applications of this compound derivatives extend beyond traditional organic synthesis into the fields of materials science and polymer chemistry. They serve as valuable precursors for high-performance polymers.

Precursors in the Synthesis of Performance Polycarbonates

Cyclic carbonates, which can be derived from compounds related to this compound, are important precursors for the synthesis of polycarbonates. researchgate.net The synthesis of these precursors often involves the cycloaddition of carbon dioxide to epoxides. researchgate.net Titanosilicate molecular sieves have been shown to be effective catalysts for this transformation, offering a route to polycarbonate precursors that avoids the use of toxic reagents like phosgene. researchgate.net

Development of Components for Non-Isocyanate Polyurethane (NIPU) Production

Non-isocyanate polyurethanes (NIPUs) represent a more environmentally friendly alternative to conventional polyurethanes, which are synthesized using toxic isocyanates. researchgate.netresearchgate.netnih.gov The synthesis of NIPUs often involves the reaction of cyclic carbonates with amines. researchgate.netnih.gov This approach, known as the carbonate/amine route, leads to the formation of polyhydroxyurethanes (PHUs). researchgate.netnih.gov The properties of these NIPUs can be tailored by varying the structure of the cyclic carbonate and amine precursors. mdpi.comnih.gov This method offers several advantages, including improved chemical and thermal resistance, and insensitivity to moisture during the polymerization process. researchgate.netnih.gov

| NIPU Synthesis Approach | Key Reactants | Key Features | References |

| Carbonate/Amine Route | Cyclic Carbonates, Amines | Environmentally friendly, produces polyhydroxyurethanes (PHUs), tunable properties. | researchgate.netnih.gov |

| Polycondensation | Diols, Dimethyl Carbonate | Alternative non-isocyanate route. | nih.gov |

Exploratory Research in Biological Activity of Structural Analogues

The structural motif of this compound can be found in various biologically active molecules. The tert-butyl group, in particular, can influence the physicochemical properties of a compound, such as its solubility and stability, which in turn can affect its biological activity. nih.gov For instance, the presence of a tert-butyl group can enhance the solubility of a compound in organic solvents and protect functional groups from degradation. nih.gov

Research into the structural analogues of this compound has led to the discovery of compounds with potential therapeutic applications. For example, certain quinoline (B57606) derivatives, which may incorporate structural elements similar to those found in this compound derivatives, have shown promising antitumor activity. researchgate.net The development of such compounds often involves multi-step synthetic strategies where derivatives of this compound can play a role as key building blocks.

Investigation of Ion Channel Modulation by Furan-Containing Carbonate Analogues

No publicly available research data or findings could be identified on this topic.

Q & A

Basic: What are the recommended safety protocols for handling tert-butyl phenoxymethyl carbonate in laboratory settings?

Methodological Answer:

When handling this compound, prioritize engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE). Use NIOSH-approved respirators (e.g., N100/P3 for particulates, OV/AG/P99 for vapors) based on exposure risk . Emergency eyewash stations and safety showers must be accessible. Avoid environmental release by containing spills with inert absorbents (e.g., diatomite) and disposing via hazardous waste protocols . Note that specific acute toxicity data may be limited; thus, treat all handling under the precautionary principle .

Basic: What synthetic routes are commonly employed for this compound, and what are the critical reaction conditions?

Methodological Answer:

Synthesis typically involves carbamate or carbonate formation via nucleophilic substitution. For example:

- Boc Protection Strategy : React phenoxymethyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., TEA) and catalytic DMAP. The mechanism involves DMAP activating Boc₂O, followed by nucleophilic attack by the alcohol .

- Multi-Step Optimization : Monitor intermediates using TLC/HPLC. Key conditions include anhydrous solvents (THF, acetonitrile), controlled temperatures (-78°C to 100°C), and inert atmospheres for sensitive steps . Yield optimization may require adjusting stoichiometry or catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .

Advanced: How can competing side reactions during synthesis be minimized to improve yield?

Methodological Answer:

Side reactions (e.g., hydrolysis, oxidation) are mitigated by:

- Moisture Control : Use rigorously dried solvents and Schlenk techniques for air-sensitive steps .

- Temperature Gradients : For exothermic steps, gradual warming (e.g., -78°C → 20°C) prevents runaway reactions .

- Protecting Group Strategy : The tert-butyl group’s steric bulk reduces unintended nucleophilic attack. Monitor intermediates via LC-MS to identify byproducts early . Computational tools (e.g., retrosynthesis AI) predict competing pathways, enabling route adjustments .

Advanced: What analytical techniques are most effective for characterizing this compound’s stability and decomposition products?

Methodological Answer:

- Stability Assessment :

- Decomposition Product Identification :

Basic: How should researchers address contradictions in safety data across different sources?

Methodological Answer:

- Triangulate SDS Data : Compare hazard classifications (e.g., GHS) from multiple vendors .

- Risk Assessment : If acute toxicity data are absent, assume worst-case scenarios (e.g., LD50 extrapolation from structurally similar compounds) .

- Consult Primary Literature : Prioritize peer-reviewed toxicological studies over vendor SDS for carcinogenicity/mutagenicity data .

Advanced: What computational tools are available to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks or hydrolysis pathways .

- Retrosynthesis AI : Tools like Pistachio/Reaxys propose feasible routes and highlight potential side reactions .

- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) if the compound is explored for drug discovery .

Basic: What are the environmental precautions for disposing of this compound?

Methodological Answer:

- Waste Segregation : Collect in certified containers labeled for halogenated organics.

- Neutralization : For lab-scale quantities, hydrolyze with aqueous NaOH (pH >10) to break the carbonate bond, yielding tert-butanol and phenol derivatives. Confirm complete degradation via GC-MS before disposal .

- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste incineration .

Advanced: How can researchers leverage this compound as a protecting group in complex syntheses?

Methodological Answer:

- Selective Protection : The carbonate group shields alcohols/phenols under acidic conditions. Deprotection is achieved via mild acid (e.g., TFA in DCM) without affecting esters .

- Case Study : In peptide synthesis, tert-butyl carbonate protects tyrosine -OH groups during coupling steps, later removed with HBr/AcOH .

- Mechanistic Insight : DMAP-catalyzed Boc protection ensures high regioselectivity, critical in polyfunctional molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.